LY309887 is a potent antifolate compound that acts as a specific inhibitor of purine biosynthesis, primarily targeting the enzyme 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase. It is structurally related to lometrexol, a previously known antifolate. LY309887 has demonstrated significant cytotoxic effects against various tumor cell lines, making it a candidate for cancer treatment. Its mechanism of action involves the depletion of nucleotide pools, leading to growth inhibition in sensitive cancer cells.
LY309887 was developed by Eli Lilly and Company as part of their research into novel anticancer agents. The compound has been studied extensively in preclinical and clinical settings to evaluate its efficacy and safety profile.
LY309887 is classified as an antifolate and a cytotoxic agent. Its classification stems from its structural similarities to folate analogs and its mechanism of action, which disrupts folate-dependent processes in cells.
The synthesis of LY309887 involves several chemical steps. The process begins with the preparation of a thiophene analogue of lometrexol through asymmetric synthesis techniques. Key methods include:
LY309887 has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The key features include:
The molecular structure facilitates its interaction with target enzymes involved in purine metabolism, leading to effective inhibition of cancer cell proliferation.
LY309887 undergoes specific chemical reactions that are critical for its mechanism of action:
These reactions are fundamental to understanding how LY309887 exerts its therapeutic effects against cancer cells.
The mechanism of action of LY309887 involves several key processes:
Data from studies indicate that the degree of ATP depletion correlates with growth inhibition across different cell lines, suggesting that this may serve as a predictive marker for sensitivity to treatment.
LY309887 exhibits several notable physical and chemical properties:
These properties are essential for its formulation as a therapeutic agent.
LY309887 has been investigated for various scientific uses:
LY309887 emerged from systematic efforts to overcome the clinical limitations of first-generation glycinamide ribonucleotide formyltransferase (GARFT) inhibitors like lometrexol. Lometrexol, a 5,10-dideazatetrahydrofolate analog, demonstrated potent antitumor activity in preclinical models by disrupting de novo purine synthesis. However, Phase I trials revealed severe cumulative toxicity, particularly hematological suppression and hepatotoxicity, attributed to prolonged tissue retention of its polyglutamated metabolites [4]. This toxicity profile necessitated complex folate supplementation regimens and limited its therapeutic window [2].
LY309887 (chemical name: (2S)-2-[[5-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid) was designed through a strategic bioisosteric replacement of lometrexol’s benzene ring with a thiophene moiety. This modification enhanced interactions with the GARFT active site while reducing affinity for folylpolyglutamate synthetase (FPGS), the enzyme responsible for intracellular retention of antifolates [4] [5]. The compound’s biochemical optimization yielded a 9-fold increase in GARFT inhibition (Ki = 2 nM) compared to lometrexol (Ki = 60 nM), establishing it as a lead candidate for targeted cancer therapy [4].
Table 1: Key Biochemical Properties of LY309887 vs. Lometrexol
Property | LY309887 | Lometrexol | Significance |
---|---|---|---|
GARFT Ki (nM) | 2 | 60 | Enhanced target inhibition |
FPGS Affinity | Low | High | Reduced intracellular accumulation |
Transport Mechanism | RFC/PCFT | RFC | Broader cellular uptake |
Polyglutamation Status | Minimal | Extensive | Mitigated tissue retention |
LY309887 exerts cytotoxicity by selectively disrupting de novo purine biosynthesis, a metabolic pathway hyperactivated in rapidly proliferating cancer cells. As a transition-state analog, it competitively inhibits GARFT, the enzyme catalyzing the first folate-dependent step in purine assembly. GARFT transfers a formyl group from 10-formyltetrahydrofolate (10-CHO-THF) to glycinamide ribonucleotide (GAR), forming formylglycinamide ribonucleotide (FGAR) [4] [9].
Mechanistic studies in SH-SY5Y neuroblastoma cells demonstrated that LY309887-induced growth inhibition is reversed by adenosine supplementation but not by thymidine, confirming purine synthesis as its primary metabolic target [2]. At the cellular level, treatment depletes ATP/GTP pools within 24 hours, triggering S-phase arrest and apoptosis. Notably, cells overexpressing methenyltetrahydrofolate synthetase (MTHFS)—an enzyme regulating 10-CHO-THF availability—exhibit 4-fold resistance to LY309887, underscoring the link between folate metabolism and drug efficacy [2]. This resistance phenotype highlights the compound’s reliance on functional folate cofactor pools to exert its inhibitory effects.
Table 2: Enzymatic Targets of LY309887 in Purine Biosynthesis
Enzyme | Function | Inhibition by LY309887 | Biological Consequence |
---|---|---|---|
GARFT | Formylates GAR to FGAR | Potent (Ki=2 nM) | Blocks de novo purine initiation |
AICARFT | Formylates AICAR to FAICAR | Moderate (IC₅₀=65 nM*) | Disrupts IMP synthesis completion |
DHFR | Regenerates tetrahydrofolate | Weak (>1000 nM) | Minimally impacts folate cycling |
TS | Catalyzes dTMP synthesis | Negligible | No effect on pyrimidine synthesis |
Pemetrexed reference shown for context; LY309887 primarily targets GARFT [4] [5]
LY309887 addresses three critical limitations of its predecessor, lometrexol:
Reduced Toxicity via Metabolic Engineering: Unlike lometrexol, which undergoes extensive polyglutamation (addition of 3-6 glutamate residues), LY309887 forms minimal polyglutamates. This design difference significantly decreases its half-life in normal tissues, particularly the liver and bone marrow [4]. Preclinical toxicology studies in primates confirmed the absence of cumulative toxicity with intermittent dosing, enabling higher and more frequent administration [4].
Enhanced Tumor Penetration: While lometrexol relied solely on the reduced folate carrier (RFC) for cellular uptake, LY309887 is efficiently transported by both RFC and the proton-coupled folate transporter (PCFT). PCFT operates optimally in acidic microenvironments (pH 5.5–6.5), a hallmark of solid tumors. This dual-transport capability increases intracellular drug accumulation in hypoxic tumor regions by >5-fold compared to lometrexol [1] [5].
Broader Activity Spectrum: In vivo xenograft studies demonstrated efficacy against tumors resistant to lometrexol, including MX-1 mammary carcinoma and HCT-8 ileocecal adenocarcinoma. The synergy with 5-fluorouracil (5-FU) was particularly notable in colorectal models, where LY309887 depleted purine pools while 5-FU inhibited thymidylate synthase, creating a "metabolic double-hit" [4]. This combination advanced to Phase II trials for gastrointestinal malignancies.
Structural analyses reveal the molecular basis for LY309887’s advantages: The thiophene moiety engages in hydrophobic interactions with Val78 and Ala81 in the GARFT active site, while its ethyl bridge optimally positions the pyridopyrimidine ring for hydrogen bonding with catalytic residues (Asn106, Asp144) [5]. These features collectively enhance target affinity while minimizing off-target metabolic activation.
Table 3: Key Compounds in GARFT Inhibitor Development
Compound Name | Chemical Class | Clinical Status | Distinctive Features |
---|---|---|---|
Lometrexol | 5,10-Dideazatetrahydrofolate | Abandoned (Phase I) | High polyglutamation; cumulative toxicity |
LY309887 | Thiophene-bridged antifolate | Preclinical/Phase II | Reduced FPGS affinity; PCFT transport |
AG2034 | Pyrimidothiazole derivative | Phase II | Selective FRα uptake |
Pemetrexed | Pyrrolopyrimidine antifolate | Approved (NSCLC, mesothelioma) | Multi-targeted (TS/GARFT/DHFR) |
LY309887 exemplifies structure-driven optimization in antifolate design. Its progression underscores the therapeutic potential of selectively disrupting purine biosynthesis while minimizing metabolic liabilities inherent to earlier agents.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2